molecular formula C21H20N2O4 B4937085 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide CAS No. 5926-82-9

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide

Cat. No.: B4937085
CAS No.: 5926-82-9
M. Wt: 364.4 g/mol
InChI Key: FPZGTODTOZETQY-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-nitrobenzylamine in the presence of a suitable catalyst, followed by the addition of butanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes such as DNA polymerase and peptide deformylase. The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxynaphthalen-1-yl)-(3-methylphenyl)methyl]acetamide
  • N-[(2-hydroxynaphthalen-1-yl)-(3-chlorophenyl)methyl]butanamide
  • N-[(2-hydroxynaphthalen-1-yl)-(3-bromophenyl)methyl]butanamide

Uniqueness

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide is unique due to the presence of both a nitro group and a butanamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial agent, while the butanamide moiety contributes to its solubility and stability .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-6-19(25)22-21(15-8-5-9-16(13-15)23(26)27)20-17-10-4-3-7-14(17)11-12-18(20)24/h3-5,7-13,21,24H,2,6H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZGTODTOZETQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386934
Record name N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-82-9
Record name N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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